molecular formula C24H52ClN B075046 Trioctylamine hydrochloride CAS No. 1188-95-0

Trioctylamine hydrochloride

Cat. No. B075046
CAS RN: 1188-95-0
M. Wt: 390.1 g/mol
InChI Key: IUSOXUFUXZORBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trioctylamine can be synthesized from octylamine on Au(111) surfaces under ultrahigh vacuum conditions. This process involves a thermally activated chemical reaction, leading to the formation of trioctylamine, as confirmed by X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) (Weigelt et al., 2008). Additionally, trioctylamine hydroxyethyl ammonium chloride, a derivative, can be synthesized from trioctylamine, hydrochloric acid, and ethylene oxide in a two-step process, showcasing the compound's versatility in synthesis methods (Yunling Li et al., 2011).

Molecular Structure Analysis

The molecular structure of trioctylamine and its derivatives is characterized by techniques such as FTIR and ^1H NMR, providing detailed insights into its chemical structure. These studies are critical for understanding the interaction mechanisms and potential applications of trioctylamine in various fields (Yunling Li et al., 2011).

Chemical Reactions and Properties

Trioctylamine participates in various chemical reactions, demonstrating its reactivity and utility as an extractant. For instance, it has been used in the extraction of 2-chloroethanol from aqueous solutions, where the complex formation between trioctylamine and the target molecule was studied in detail, highlighting the compound's versatility in extraction processes (Qi Wang et al., 2012).

Physical Properties Analysis

The physical properties of trioctylamine, such as its solubility in supercritical carbon dioxide, have been explored. These studies provide valuable information for its application in supercritical fluid extraction and other processes where its solubility and interaction with other compounds are critical (H. Ghaziaskar & Mohammad Kaboudvand, 2008).

Scientific Research Applications

  • Chemical Extraction and Separation:

    • Trioctylamine hydrochloride is used for extracting 2-chloroethanol from aqueous solutions, demonstrating a significant extraction yield under optimum conditions (Wang, Liu, & Jiang, 2012).
    • It has been effective in treating wastewater containing high concentration phenol, showcasing its utility in environmental cleanup (Zhang Feng, 2000).
    • The compound is useful in the reactive extraction of lactic acid in various active diluents systems, indicating its role in biochemical processes (Han & Hong, 1998).
    • It has been used in liquid−liquid extraction equilibria studies involving various organic acids, highlighting its importance in organic chemistry (Li, Qin, & Dai, 2002).
  • Nanoparticle Synthesis:

    • Trioctylamine hydrochloride acts as a reducing and hydrolyzing agent in the formation of different forms of iron oxide and oxyhydroxide nanoparticles, illustrating its role in nanomaterial synthesis (Kumar et al., 2015).
  • Environmental Applications:

    • The compound has been used for uranium extraction from sulfuric acid media, indicating its potential in nuclear waste management and resource recovery (Ahmed, Sharaby, & Gammal, 2013).
    • It is involved in a novel method for copper recovery from hydrochloric acid solutions, showcasing its application in metal recovery and recycling (Kyuchoukov & Mihaylov, 1991).
  • Surface Activity Studies:

    • Studies on the surface activity of trioctylamine in hydrocarbon/water systems with nonorganic electrolytes have been conducted, which is crucial for understanding its interfacial behavior (Radzio & Prochaska, 2001).
  • Material Synthesis:

    • Trioctylamine hydrochloride has been used in the synthesis of other compounds like trioctyl hydroxyethyl ammonium chloride, highlighting its role in creating new chemical entities (Yunling Li et al., 2011).

Safety And Hazards

Trioctylamine can cause skin irritation, serious eye irritation, and respiratory irritation . It can damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Trioctylamine has been used in the extraction of monocarboxylic acids such as acetic acid, and also precious metals . It has potential applications in the extraction of low concentrations of carboxylic acids and can be easily scaled up and combined with other processes in separation and other relevant industries .

properties

IUPAC Name

N,N-dioctyloctan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOXUFUXZORBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCCCCCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883663
Record name 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioctylamine hydrochloride

CAS RN

1188-95-0
Record name Trioctylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
T Mengya, LIU Chenglin, Y Ying… - Journal of East …, 2022 - search.ebscohost.com
… of trioctylamine hydrochloride by 5A molecular sieve were investigated. The results showed that the pyrolysis of trioctylamine hydrochloride … Key words: trioctylamine hydrochloride;5A …
Number of citations: 3 search.ebscohost.com
T Sato, T Nakamura… - Journal of Chemical …, 1984 - Wiley Online Library
… with the uptake of zinc (11) has been examined by using a twin type isoperibol calorimeter in the extraction of zinc (11) from hydrochloric acid solutions by trioctylamine hydrochloride (…
Number of citations: 3 onlinelibrary.wiley.com
A Sue - 2014 - scholarspace.manoa.hawaii.edu
… Infrared studies of trioctylamine hydrochloride and trioctylamine perchlorate in l, 2-dichlorocthane and in benzene have been made. A tightly hydrogen-bonded ion-pair structure was …
Number of citations: 2 scholarspace.manoa.hawaii.edu
L Yunling, L Qiuxiao, Z Lifei… - Journal of Surfactants …, 2011 - Wiley Online Library
A novel series of hydroxyethyl group‐containing quaternary ammonium salts were synthesized from mono‐, di‐, tri‐alkyl tertiary amines, hydrochloric acid and ethylene oxide by a two‐…
Number of citations: 31 aocs.onlinelibrary.wiley.com
M Nasrollahzadeh, Z Nezafat, NSS Bidgoli, N Shafiei - Molecular Catalysis, 2021 - Elsevier
… 4 Cl or other proton sources such as triethylamine hydrochloride, butyldimethyl hydrochloride, butyldiethylamine hydrochloride, tributylamine hydrochloride, trioctylamine hydrochloride …
Number of citations: 43 www.sciencedirect.com
N Kress, G Harel, G Schmuckler - Solvent Extraction and Ion …, 1989 - Taylor & Francis
… carboxylic acid alone, trioctylamine hydrochloride (T0A.HCl) alone, and a mixture of tht two, are shown in Fig. The anionic species CUC4" has a sharp and well-defined abiorbance …
Number of citations: 8 www.tandfonline.com
A Warshawsky, N Shoef - Journal of Polymer Science: Polymer …, 1984 - Wiley Online Library
… Extraction of DNEB and DNP is accomplished with 5% trioctylamine hydrochloride in chloroform. The aqueous glycol is then azaeotropically distilled to remove the water and produce a …
Number of citations: 2 onlinelibrary.wiley.com
VR Mattox, RD Litwiller, JE Goodrich - Biochemical Journal, 1972 - portlandpress.com
… -deoxycorticosterone 21-glucosiduronic acid conjugate The phases consisted ofequal volumes ofchloroformcarbon tetrachloride (1:1, v/v) (containing 0.05Mtrioctylamine hydrochloride …
Number of citations: 6 portlandpress.com
D Yankov, J Molinier, G Kyuchoukov, J Albet… - … . Biochem. Eng. Q, 2005 - silverstripe.fkit.hr
… Probably, the same effect may be achieved when the quaternary ammonium salt is replaced by trioctylamine hydrochloride obtained after reaction of a part of TOA with hydrochloric acid…
Number of citations: 37 silverstripe.fkit.hr
MS Chernov'yants, VE Gol'eva, AI Pyshchev - Journal of Analytical …, 2003 - Springer
… A procedure was proposed for the quantitative determination of ipratropium bromide [12] and trioctylamine hydrochloride [13] after the addition of the iodine molecule to the analyte with …
Number of citations: 6 link.springer.com

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